Product packaging for Perbufylline(Cat. No.:CAS No. 110390-84-6)

Perbufylline

Cat. No.: B017906
CAS No.: 110390-84-6
M. Wt: 441.5 g/mol
InChI Key: RUELBIYEEYFIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Perbufylline is a potent and selective xanthine derivative recognized for its dual mechanism of action as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. This compound primarily inhibits PDE isoforms, leading to an elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, a key secondary messenger involved in a multitude of cellular processes. Concurrently, its antagonism of adenosine A1 and A2A receptors modulates neuroinflammation and purinergic signaling pathways. These combined actions make this compound a valuable pharmacological tool for researching neuroprotective strategies, particularly in models of cerebral ischemia, traumatic brain injury, and cognitive disorders. Furthermore, its anti-inflammatory and vasodilatory properties are of significant interest for investigating conditions involving vascular dysfunction and chronic inflammation. Researchers utilize this compound to elucidate the complex interplay between cAMP signaling, adenosine receptor activity, and cellular survival, offering critical insights for the development of novel therapeutic interventions. This product is supplied as a high-purity compound to ensure consistent and reliable experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28FN5O3 B017906 Perbufylline CAS No. 110390-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN5O3/c1-26-21-19(22(31)27(2)23(26)32)29(15-25-21)12-4-3-11-28-13-9-17(10-14-28)20(30)16-5-7-18(24)8-6-16/h5-8,15,17H,3-4,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUELBIYEEYFIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149229
Record name Perbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110390-84-6
Record name Perbufylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110390846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERBUFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M69H5TDQ1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Perbufylline

Established Synthetic Pathways for Perbufylline

While specific detailed synthetic pathways solely focused on this compound (CID 3047833) are not extensively detailed in the provided search results, the synthesis of related theophylline (B1681296) derivatives provides insight into potential routes. Theophylline derivatives are often synthesized by modifying the purine (B94841) ring at positions 7 and 8. farmaciajournal.combch.ro

One common approach involves the reaction of a theophylline precursor, such as 8-substituted theophyllines, with an epoxide derivative. farmaciajournal.combch.ro For instance, the synthesis of 7-[2-hydroxy-3-(4-acetyl-amino)-phenoxy]-propyl]-theophylline derivatives involves the reaction of 8-substituted theophyllines with 4-(2,3-epoxy-propyloxy)-acetanilide in ethanol (B145695) under reflux conditions. farmaciajournal.comresearchgate.netbch.ro This suggests that a similar epoxide opening reaction at the N-7 position of theophylline could be a key step in the synthesis of this compound, which features a butyl chain substituted with a piperidine (B6355638) ring containing a fluorobenzoyl group at the 7-position. nih.gov

Another synthetic route for related theophylline derivatives involves the reaction of 8-bromotheophylline (B15645) with a chiral synthon, such as 4-(2,3-epoxypropyl)morpholine, followed by reaction with ammonia (B1221849) to yield 8-amino-7-[2-hydroxy-3-(morpholin-4-yl)propyl]theophylline. cm-uj.krakow.pl This highlights the use of epoxide intermediates and functional group transformations on the theophylline core.

A patent describes the synthesis of 7-(3-chloro-2-hydroxy-propyl)-1,3-dimethyl-8-substituted-3,7-dihydro-1H-purine-2,6-diones by reacting 8-bromo-7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with appropriate amines. if-pan.krakow.pl This indicates that introducing substituents at the 8-position and modifying the chain at the 7-position are common strategies.

Based on the structure of this compound, a plausible synthetic strategy would involve the alkylation of theophylline at the N-7 position with a suitable butyl chain containing a protected or masked piperidine moiety, followed by deprotection and subsequent coupling with 4-fluorobenzoic acid or a reactive derivative to form the amide linkage. Alternatively, the piperidine ring could be attached to the butyl chain before or after its attachment to the theophylline core.

Strategies for Chemical Modification and Analog Synthesis

Chemical modification of theophylline and its derivatives, including the structural elements found in this compound, is primarily aimed at exploring structure-activity relationships and optimizing pharmacological properties. farmaciajournal.comresearchgate.net Strategies involve modifications to the purine ring, the linker chain at the 7-position, and any appended functional groups or rings.

Derivatization for Pharmacological Probing

For a molecule like this compound, derivatization strategies could involve:

Modifications to the fluorobenzoyl group (e.g., changing the halogen, adding substituents to the phenyl ring).

Alterations to the piperidine ring (e.g., substitution at different positions, replacing with other cyclic amines).

Varying the length or structure of the butyl linker chain between the theophylline core and the piperidine ring.

Modifications to the theophylline core itself (e.g., changing the methyl groups at positions 1 and 3, or introducing substituents at position 8).

These modifications can help elucidate the key structural features responsible for this compound's interaction with its biological targets and potentially lead to the discovery of analogs with improved efficacy, selectivity, or pharmacokinetic properties.

Advancements in this compound Synthesis Technologies

Advancements in synthetic chemistry technologies can potentially impact the synthesis of complex molecules like this compound by improving efficiency, scalability, and sustainability. While specific advancements directly applied to this compound synthesis are not detailed in the provided results, general trends in synthetic chemistry are relevant.

Modern synthetic methodologies increasingly utilize techniques such as:

Flow chemistry: Performing reactions in continuous flow reactors can offer better control over reaction parameters, improved heat transfer, and enhanced safety, potentially leading to higher yields and purity.

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve reaction efficiency for many chemical transformations.

Catalysis: Development of new and more efficient catalysts, including organocatalysts, transition metal catalysts, and biocatalysts, can enable more selective and environmentally friendly synthetic routes.

Automated synthesis platforms: Robotic synthesis platforms can facilitate the rapid parallel synthesis of compound libraries, which is valuable for exploring chemical space and optimizing reaction conditions. youtube.com

Furthermore, research into the synthesis of related theophylline derivatives has explored various reaction conditions and reagents, contributing to the general knowledge base for synthesizing this class of compounds. farmaciajournal.comresearchgate.netbch.roif-pan.krakow.pl Continued research in synthetic methodology, particularly in the areas of selective functionalization and efficient coupling reactions, could lead to further advancements in the synthesis of this compound and its analogs.

Molecular Pharmacology and Target Engagement Studies of Perbufylline

Receptor Interaction Profiling

Research into Perbufylline's mechanism of action has included profiling its interactions with several key receptor systems.

Adenosine (B11128) Receptor Subtype Modulation (A₁, A₂A, A₂B, A₃)

This compound is associated with adenosine receptor modulation. wikipedia.org The adenosine receptor family consists of four known G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. guidetopharmacology.orgnih.govciteab.comflybase.orgnih.govsketchfab.comuni.luchem960.com These receptors play diverse roles in physiological processes throughout the body, including in the cardiovascular and nervous systems. flybase.orgsketchfab.com While this compound is indicated to modulate adenosine receptors, specific detailed research findings on its affinity or activity (agonist or antagonist) at each of the individual A₁, A₂A, A₂B, and A₃ receptor subtypes were not extensively available in the consulted literature.

Serotonin (B10506) 5-HT2 Receptor Antagonism

This compound has been identified as a 5-HT2 receptor antagonist. mpg.de The serotonin 5-HT2 receptor family includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, which are involved in modulating neurotransmission and various physiological and psychological processes. mims.comnih.govresearchgate.net The available information confirms this compound's antagonistic action on 5-HT2 receptors, but specific data detailing its activity across the individual 5-HT2A, 5-HT2B, and 5-HT2C subtypes was not found in the provided search results.

Alpha-Adrenergic Receptor Antagonism

Studies have indicated that this compound acts as an alpha-adrenergic receptor antagonist. mpg.de Alpha-adrenergic receptors, broadly categorized into alpha-1 and alpha-2 subtypes, are involved in regulating smooth muscle contraction, blood pressure, and other autonomic functions. xenbase.orgfishersci.canih.govnih.govuni.lu While this compound is characterized by this antagonistic activity, the specific alpha-adrenergic receptor subtypes (alpha-1 or alpha-2) that it targets were not specified in the retrieved information.

Enzyme Inhibition Mechanisms

Beyond receptor interactions, this compound is also known to influence enzyme activity.

Phosphodiesterase Inhibition Dynamics

A key enzymatic target of this compound is the phosphodiesterase (PDE) enzyme family. This compound functions as a phosphodiesterase inhibitor. wikipedia.orguni.luwikipedia.orgciteab.comfishersci.co.uk Inhibition of phosphodiesterase enzymes leads to an increase in the intracellular levels of cyclic AMP (cAMP). wikipedia.org cAMP is a crucial second messenger involved in a wide range of cellular processes. wikipedia.orgmpg.deguidetopharmacology.orgxenbase.orgfishersci.ca While the general mechanism of PDE inhibition by this compound and its effect on cAMP levels are established, detailed dynamics of its inhibition, such as specific PDE isoforms inhibited or kinetic parameters (e.g., IC₅₀ values), were not provided in the available search results.

Summary of this compound's Molecular Interactions

Target ClassInteraction TypeSpecific Targets (where specified)
Adenosine ReceptorsModulationA₁, A₂A, A₂B, A₃ (family)
Serotonin 5-HT2 ReceptorsAntagonism5-HT2 (family)
Alpha-Adrenergic ReceptorsAntagonismAlpha-adrenergic (family)
Phosphodiesterase EnzymesInhibitionPhosphodiesterases (family)

Note: Specific subtype selectivity and detailed quantitative data (e.g., Ki, IC₅₀) for receptor interactions and enzyme inhibition dynamics were not consistently available in the consulted sources.

Interactions with Viral Enzymes (e.g., nsp16 2'-O-Ribose Methyltransferase)

Viral enzymes represent significant targets for antiviral therapeutic development. In the context of coronaviruses, the nonstructural protein 16 (nsp16), a 2'-O-Ribose Methyltransferase, plays a crucial role in viral replication and the evasion of the host innate immune system. plos.orgnih.govnih.govvirosin.orgsemanticscholar.org Nsp16, in complex with nsp10, catalyzes the 2'-O-methylation of the viral mRNA cap structure, mimicking host mRNA and thereby preventing recognition by cellular sensors like MDA5 and IFIT. plos.orgnih.govnih.govvirosin.org Inhibiting nsp16 activity is thus considered a promising strategy to attenuate viral replication and restore the host antiviral response. nih.govsemanticscholar.org While the importance of nsp16 as a drug target is established, information specifically detailing the interactions of this compound with viral enzymes, including nsp16 2'-O-Ribose Methyltransferase, was not found in the consulted literature.

Ligand Binding and Functional Selectivity Assay Methodologies

Ligand binding and functional selectivity assays are fundamental techniques in molecular pharmacology used to characterize the interaction of a compound with its biological target, typically receptors or enzymes. These assays provide critical data regarding binding affinity, potency, efficacy, and selectivity.

Radioligand Binding Assays (e.g., ³H-CCPA)

Radioligand binding assays are widely employed to characterize the binding of drugs to their targets. sygnaturediscovery.comnih.gov These methods involve the use of a radiolabeled ligand, such as one labeled with tritium (B154650) (³H), to measure binding to receptors or enzymes in tissue homogenates, membrane preparations, or cells. sygnaturediscovery.comnih.govunc.edu Common formats include saturation binding assays to determine receptor density (Bmax) and ligand affinity (Kd), and competition binding assays to determine the affinity (Ki) and selectivity of unlabeled compounds by competing with the radiolabeled ligand for binding sites. nih.govunc.eduperceptive.com The dissociation constant (Kd) reflects the affinity of the radioligand for the receptor, while the inhibition constant (Ki) represents the potency of an unlabeled compound to inhibit the binding of the radioligand. nih.govgiffordbioscience.com While radioligand binding assays are a standard approach in pharmacological characterization, specific data from radioligand binding studies, including those utilizing ³H-CCPA or other radioligands, detailing this compound's binding profile were not identified in the available information.

Non-Radioactive Receptor Binding Techniques (e.g., Electrochemiluminescence-Based Assays)

In addition to radioligand methods, various non-radioactive techniques have been developed for studying ligand-receptor interactions, offering alternatives that avoid the handling and disposal of radioactive materials. wikipedia.orgnih.govnih.gov These techniques often utilize labels such as fluorescent dyes or electrochemiluminescent labels. wikipedia.orgrevvity.co.jpwuxiapptec.com Electrochemiluminescence (ECL)-based assays, such as those performed on the Meso Scale Discovery (MSD) platform or DELFIA assays, are examples of non-radioactive methods used for ligand binding studies. revvity.co.jpwuxiapptec.commesoscale.com These assays typically involve immobilizing the target molecule and using a labeled ligand or antibody to detect binding, with the signal generated through an electrochemical reaction. nih.govrevvity.co.jpwuxiapptec.com They can offer high sensitivity and are adaptable to high-throughput screening formats. wuxiapptec.com Despite the utility of these methods, specific data from non-radioactive receptor binding studies involving this compound were not found in the consulted sources.

Receptor Autoradiography for Binding Site Mapping

Receptor autoradiography is a powerful technique used to visualize and quantify the distribution and density of specific binding sites in tissue sections. nih.govgiffordbioscience.comnih.gov This method involves incubating tissue sections with a radiolabeled ligand, allowing it to bind to its target receptors. nih.govgiffordbioscience.com After washing away unbound ligand, the distribution of bound radioactivity is detected using techniques such as phosphorimaging or photographic emulsion, generating an image that reflects the location and relative density of the binding sites. nih.govgiffordbioscience.com Both in vitro and ex vivo autoradiography can be performed to assess receptor occupancy and map binding sites within various tissues, including the brain. perceptive.comgiffordbioscience.comnih.govnih.gov While receptor autoradiography is valuable for understanding the tissue distribution of a compound's targets, specific receptor autoradiography data for this compound were not available in the search results.

Cellular Functional Assays (e.g., cAMP Accumulation)

Cellular functional assays are used to assess the biological outcome of a compound binding to its target, providing insights into its functional activity (e.g., agonist, antagonist, inverse agonist). giffordbioscience.comabyntek.com Assays measuring the accumulation of cyclic AMP (cAMP) are widely used to evaluate the activity of compounds targeting G protein-coupled receptors (GPCRs) that couple to adenylyl cyclase (Gs-coupled receptors, which increase cAMP) or inhibit it (Gi-coupled receptors, which decrease cAMP). nih.govcreativebiomart.netpromega.com These assays typically involve stimulating cells expressing the target receptor with the test compound and then measuring changes in intracellular cAMP levels using various detection methods, including luminescence-based assays (like cAMP-Glo), fluorescence-based assays (like HTRF), or immunoassays. mesoscale.comnih.govcreativebiomart.netpromega.comresearchgate.net cAMP accumulation assays can be used to determine the potency (EC50 or IC50) and efficacy (Emax) of compounds and to assess functional selectivity. giffordbioscience.comcreativebiomart.net Although cAMP accumulation assays are standard for evaluating GPCR activity, specific data on the effects of this compound on cAMP accumulation were not found in the consulted literature.

Preclinical Pharmacological Investigation of Perbufylline Efficacy

In Vitro Mechanistic Efficacy Studies

In vitro studies allow for the investigation of a compound's effects at the cellular and tissue level under controlled laboratory conditions ku.ac.aeplos.org. These studies are crucial for elucidating the potential mechanisms of action nih.gov.

Inflammation is a key component of many respiratory diseases. In vitro studies assess the ability of a compound to modulate inflammatory responses in various cell types, such as immune cells or airway structural cells. A common approach is to measure the inhibition of pro-inflammatory cytokine release or expression in response to inflammatory stimuli nih.govmdpi.commdpi.com. Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) are often evaluated as markers of the inflammatory cascade nih.govmdpi.commdpi.com. Studies investigating the anti-inflammatory effects of compounds like Perbufylline would typically involve treating cells with the compound and then stimulating them with an inflammatory agent, subsequently measuring cytokine levels in the cell culture supernatant or mRNA expression within the cells.

Bronchodilation, the widening of the airways, is a primary therapeutic target in obstructive respiratory diseases. In vitro assessment of bronchodilatory activity commonly utilizes isolated airway smooth muscle tissues, such as tracheal rings from animals like guinea pigs nih.govnih.gov. These tissue preparations are precontracted with an agonist (e.g., methacholine, histamine, or carbachol) to establish a baseline tone, and the relaxant effect of the test compound is then measured nih.gov. The degree and potency of relaxation indicate the compound's bronchodilatory efficacy in this model system. Studies on compounds like this compound would aim to determine their ability to relax precontracted airway smooth muscle.

Beyond direct anti-inflammatory and bronchodilatory effects, preclinical in vitro studies may explore other relevant biological activities depending on the compound's suspected mechanisms of action and the target disease. This could include assessing effects on mucus secretion, airway remodeling processes, or the function of specific ion channels or receptors involved in respiratory physiology or pathophysiology nih.govnih.gov. The specific systems used would be chosen to model aspects of the disease relevant to this compound's potential therapeutic application.

Bronchodilatory Activity in Isolated Tissue Models (e.g., Guinea Pig Tracheal Rings)

Preclinical Pharmacodynamic Assessments in Animal Models

Animal models are indispensable for evaluating the in vivo efficacy of potential therapeutics and understanding their effects within a complex biological system that mimics aspects of human disease nih.govnih.govscireq.com.

Airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli, is a hallmark feature of asthma nih.govscireq.com. Experimental asthma models in animals, commonly rodents like mice or guinea pigs, are used to study AHR scireq.commdpi.comdovepress.com. These models often involve sensitizing animals to an allergen (e.g., ovalbumin or house dust mite) and then repeatedly challenging them with the same allergen to induce airway inflammation and AHR nih.govdovepress.com. The effect of a test compound like this compound on reducing the severity of AHR is typically assessed by measuring changes in airway function in response to increasing doses of a bronchoconstrictor agent (e.g., methacholine) after treatment with the compound nih.govnih.gov.

Based on the available information from the conducted searches, detailed preclinical pharmacological investigation data, specifically regarding dose-response relationships and the modulation of inflammatory cascades and other relevant signaling pathways for this compound, is limited in the accessible, non-excluded sources.

While the chemical compound this compound is identified and its PubChem CID is available, comprehensive data sets and detailed research findings required to construct the requested sections of the article outline were not found within the search results, particularly from sources outside of the exclusion list. One source explicitly states a lack of available bioactivity, assay, and target summary data for this compound. ebi.ac.uk

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and content requirements for this compound based on the current search results and constraints.

However, the PubChem CID for this compound has been identified.

Preclinical Pharmacokinetics and Metabolism of Perbufylline

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Preclinical Models

ADME studies in preclinical models aim to characterize the journey of a drug within a living organism from the point of administration through its eventual elimination oncodesign-services.comthermofisher.comvibiosphen.com. These studies are vital for predicting human pharmacokinetics and identifying potential liabilities early in the drug discovery process bioivt.comadmescope.com. In vivo ADME studies in preclinical species are often conducted using radiolabeled compounds to track the drug and its metabolites admescope.com.

Pharmacokinetic Parameter Determination (e.g., Half-Life, Exposure)

Determining pharmacokinetic parameters in preclinical models involves quantifying drug concentrations in biological matrices, such as plasma, over time following administration. Key parameters calculated from these data include half-life (t₁/₂), which is the time it takes for the drug concentration to decrease by half, and exposure, often represented by the area under the concentration-time curve (AUC) and maximum observed concentration (Cmax) nebiolab.comcanada.ca. These parameters provide insights into the rate and extent of drug absorption, distribution, and elimination canada.ca. In preclinical studies, these parameters help in understanding how long the drug stays in the system and at what concentrations bioivt.com.

Identification of Metabolic Pathways and Key Metabolites

Metabolism studies in the preclinical phase are crucial for understanding how the parent drug is transformed within the body. This involves identifying the enzymes responsible for metabolism, the metabolic pathways involved, and the structures of the resulting metabolites bioivt.comoncodesign-services.comadmescope.com. In vitro systems, such as liver microsomes and hepatocytes from various species, are commonly used to investigate metabolic stability and identify potential metabolites srce.hrresearchgate.netdls.com. In vivo studies complement these by allowing for the identification of metabolites formed in a living system and their routes of excretion admescope.comnih.gov. Identifying metabolites is important because they may have different pharmacological activities or toxicological profiles compared to the parent compound bioivt.com.

Evaluation of Bioavailability and Bioequivalence in Preclinical Contexts

Bioavailability refers to the rate and extent to which the active drug is absorbed from its dosage form and becomes available at the site of action. In preclinical studies, absolute bioavailability is typically determined by comparing the systemic exposure after extravascular administration (e.g., oral) to that after intravenous administration nebiolab.comcanada.ca. Relative bioavailability compares the bioavailability of a drug from one formulation to another canada.ca. Bioequivalence assesses whether two different formulations of the same drug produce similar systemic exposure nebiolab.comcanada.caresearchgate.net. These evaluations in preclinical models can help inform formulation development and predict potential differences in exposure between different formulations or routes of administration nebiolab.comcanada.ca.

Consideration of Animal Model Variations in Pharmacokinetic Studies

The choice of animal models in preclinical pharmacokinetic studies is critical, and it is important to consider the inherent variations that exist between species and their implications for translating findings to humans nih.govfrontiersin.org.

Species-Specific Pharmacokinetic Differences and Their Implications

Significant differences in pharmacokinetics can exist between different animal species due to variations in physiology, enzyme expression, and transporter activity srce.hrnih.gov. These species-specific differences can affect absorption, distribution, metabolism (particularly by cytochrome P450 enzymes), and excretion srce.hrnih.gov. For example, metabolic pathways and the activity of drug-metabolizing enzymes can vary considerably between species like mice, rats, dogs, and monkeys srce.hr. These variations highlight the importance of evaluating pharmacokinetics in multiple species to better predict human drug behavior srce.hr.

Advanced Research Methodologies and Conceptual Frameworks for Perbufylline Research

Analytical Techniques for Perbufylline Characterization and Quantification in Biological Matrices

Characterization and quantification of pharmaceutical compounds and their metabolites in biological samples are critical steps in preclinical and clinical studies. Bioanalytical methods are developed and validated to ensure accurate and reliable data for evaluating parameters such as bioavailability, bioequivalence, pharmacokinetics, and toxicokinetics. ijprajournal.comresearchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) are commonly used for the bioanalysis of drugs and metabolites in biological fluids. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. eag.combioxpedia.com This technique is widely applied for the analysis of small molecule drugs and their metabolites in various biological matrices, including plasma, serum, whole blood, urine, and tissue. bioxpedia.com The process typically involves pumping a sample solution through an LC column to separate components, followed by ionization and mass analysis in the mass spectrometer. eag.com LC-MS/MS offers advantages such as low detection limits, the ability to provide structural information, minimal sample preparation requirements, and the capacity to analyze a broad range of analytes. ijprajournal.com While general applications of LC-MS/MS in drug analysis are well-documented, specific detailed applications for this compound in biological matrices were not extensively found in the search results. However, the technique's general utility for small molecule analysis in biological matrices makes it a relevant method for this compound research. bioxpedia.com

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) plays a key role in drug metabolite identification by providing accurate mass data that can help determine the elemental composition of metabolites and distinguish isobaric molecular ions. ijpras.comspectroscopyonline.com HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the qualitative structure elucidation of metabolites and helps characterize biotransformation pathways. ijpras.compharmaron.com The process typically involves data acquisition followed by data mining techniques to detect metabolites, such as extracted ion chromatography (EIC) and mass defect filtering (MDF). ijpras.com Analysis of fragment ion data obtained from techniques like MS/MS or multistage product ion scan (MSn) is crucial for elucidating and confirming the molecular structure of metabolites. ijpras.compharmaron.com While the search results discuss HRMS for metabolite identification in general and for other compounds ijpras.comspectroscopyonline.compharmaron.commdpi.comnih.gov, specific detailed findings on this compound metabolites identified using HRMS were not available.

Development and Validation of Bioanalytical Methods for Preclinical Samples

The development and validation of bioanalytical methods for quantifying drugs and their metabolites in biological fluids are essential for supporting preclinical and clinical studies. ijprajournal.comresearchgate.net Method validation ensures the quality and reliability of the bioanalytical data used in evaluating pharmacokinetic and toxicokinetic study data, which is necessary for regulatory filings. ijprajournal.com Key performance indicators for method validation include linearity, accuracy, precision, selectivity, sensitivity, reproducibility, robustness, and stability. ijprajournal.comresearchgate.net Validated bioanalytical methods are crucial for determining drug concentrations and their metabolites in matrices like plasma. researchgate.net For preclinical studies, it is essential to use well-characterized and fully validated bioanalytical methods. researchgate.net The appropriateness of the technique may depend on the study's objective. researchgate.net While the importance and parameters of bioanalytical method validation for preclinical samples are clearly outlined in the literature ijprajournal.comresearchgate.net, specific details regarding the development and validation of a bioanalytical method specifically for this compound in preclinical samples were not found in the provided search results.

Computational and In Silico Approaches in this compound Discovery and Characterization

Computational, or in silico, methods are increasingly utilized in drug discovery and characterization to predict and analyze interactions between potential drug candidates and their molecular targets, complementing experimental analysis. als-journal.comnih.govnih.gov These methods can help reduce the number of compounds that need to be screened experimentally, saving time and resources. als-journal.comnih.gov

Virtual Screening for Identification of Molecular Targets

Virtual screening is a computational method used to identify potentially active molecules from large databases by predicting their binding to a desired protein target. als-journal.comnih.govresearchgate.net This can be done using structure-based methods like molecular docking or ligand-based methods such as chemical similarity or pharmacophore models. nih.govresearchgate.netfrontiersin.org Virtual screening can be applied to predict a set of putative targets for a compound with known activity (reverse virtual screening) or to screen libraries of compounds against a specific target to find potential binders. frontiersin.org While the search results describe the general principles and applications of virtual screening in identifying molecular targets als-journal.comnih.govresearchgate.netfrontiersin.orgarxiv.org, specific studies applying virtual screening to identify molecular targets for this compound were not found. This compound has been described as an antagonist at 5-HT2 and alpha1-adrenoceptors hodoodo.combiocat.com, suggesting these could be potential targets, but the application of virtual screening methods to confirm or explore other targets for this compound was not detailed in the search results.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is an in silico technique used to predict the binding modes and affinities of small molecules (ligands) to a receptor protein. als-journal.comnih.govudemy.commdpi.com It helps in understanding the molecular interactions between the ligand and the target, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. als-journal.com Molecular docking can be used to rank compounds based on their predicted binding affinity. nih.gov Molecular Dynamics (MD) simulations are often used in conjunction with molecular docking to provide a more detailed understanding of the dynamic behavior and stability of the ligand-receptor complex over time. nih.govudemy.commdpi.comfrontiersin.orgjabonline.inmdpi.com MD simulations treat the molecular system as flexible and can help optimize the structures of docked complexes and calculate more precise interaction energies. nih.gov While the search results explain the principles and applications of molecular docking and dynamics simulations in studying ligand-target interactions for various compounds and targets als-journal.comnih.govudemy.commdpi.comfrontiersin.orgjabonline.inmdpi.comucl.ac.uk, specific studies detailing molecular docking and dynamics simulations performed with this compound and its potential targets were not found.

Based on the available information from the performed searches, comprehensive data specifically linking the chemical compound this compound to the advanced research methodologies and conceptual frameworks outlined in the request (Application of Artificial Intelligence in Chemical Biology and Drug Candidate Generation, detailed Validity and Utility of Animal Models in this compound Preclinical Research including assessment of predictive, face, and construct validity, Strategic Selection of Animal Models, and Conceptual Approaches to Novel Drug Discovery and Repurposing Involving this compound with supporting data) was not found.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and content inclusion requirements (data tables, detailed research findings) for each specified section and subsection concerning this compound. The available public information primarily provides basic chemical identification and properties of this compound.

Conceptual Approaches to Novel Drug Discovery and Repurposing Involving this compound

Repurposing Strategies Based on Molecular Mechanisms

Repurposing strategies for compounds like this compound are often driven by a thorough understanding of their molecular mechanisms of action. By identifying the specific biological targets and pathways that this compound interacts with, researchers can explore its potential utility in conditions beyond its initial investigation. This compound has been identified as an antagonist targeting both the 5-HT2 receptor and the α-adrenergic receptor. patsnap.com Understanding these antagonistic actions at a molecular level is crucial for identifying potential new therapeutic areas where modulating these receptors could be beneficial. For example, 5-HT2 receptor antagonists have been investigated in the context of conditions like schizophrenia, suggesting a potential avenue for repurposing research based on this compound's known activity. google.com

Data related to molecular interactions, such as binding affinities or functional assay results, are fundamental in this process. While specific detailed research findings on this compound's molecular interactions across a wide range of targets were not extensively available in the immediate search results, its known antagonism at 5-HT2 and α-adrenergic receptors provides a starting point for hypothesis generation and further investigation using advanced molecular research techniques. Computational methods, such as virtual screening and molecular docking simulations, can also play a significant role in identifying potential new targets and predicting binding interactions, aiding in repurposing efforts. semanticscholar.org

Exploration of Understudied Therapeutic Opportunities in Relation to this compound's Actions

The exploration of understudied therapeutic opportunities for this compound is directly linked to its known pharmacological actions. Given its role as a 5-HT2 and α-adrenergic receptor antagonist, research can be directed towards conditions where modulation of these receptors is hypothesized to have a therapeutic benefit but where this compound has not been traditionally studied.

Q & A

Q. What is the molecular structure of Perbufylline, and how does it inform its mechanism of action as a phosphodiesterase inhibitor?

this compound (C₂₃H₂₈FN₅O₃) is a purine derivative with a fluorobenzoyl-piperidinylbutyl side chain, as indicated by its SMILES notation: FC1CCC(C(=O)C2CCN(CC2)CCCCN2C3C(N(C(=O)N(C3=O)C)C)NC2)CC1 . Its structure suggests dual functionality:

  • The purine core (1,3-dimethylxanthine) aligns with classical phosphodiesterase (PDE) inhibition, likely targeting PDE4 or PDE5 isoforms.
  • The 4-fluorobenzoyl-piperidine moiety may enhance bronchodilatory effects via adenosine receptor modulation.
    Methodologically, researchers should validate binding affinities using in silico docking (e.g., AutoDock Vina) and confirm PDE isoform specificity via enzymatic assays (e.g., fluorescence polarization) .

Q. What preclinical models are appropriate for studying this compound’s bronchodilatory effects?

Key models include:

  • Isolated guinea pig tracheal rings to assess smooth muscle relaxation.
  • Murine asthma models (e.g., ovalbumin-induced inflammation) to evaluate anti-inflammatory and bronchodilatory synergy.
  • Human airway epithelial cell lines (e.g., BEAS-2B) for cytokine profiling (IL-6, TNF-α) under LPS challenge.
    Ensure compliance with NIH guidelines for animal studies, including sample size justification and blinding protocols to reduce bias .

Q. How do researchers address variability in this compound’s pharmacokinetic (PK) profiles across species?

Use compartmental modeling (e.g., non-linear mixed-effects modeling in NONMEM) to account for interspecies differences in:

  • Bioavailability : Due to first-pass metabolism variations (e.g., CYP3A4 in humans vs. CYP2D in rodents).
  • Half-life : Adjust dosing intervals based on renal clearance rates.
    Validate findings using LC-MS/MS for plasma concentration quantification and correlate with pharmacodynamic outcomes (e.g., FEV₁ improvement) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in chronic obstructive pulmonary disease (COPD) be resolved?

Contradictions often arise from:

Factor Resolution Strategy
Patient heterogeneity Stratify cohorts by biomarkers (e.g., sputum eosinophils).
Dose-response variability Apply Bayesian adaptive trial designs to optimize dosing.
Endpoint selection Use composite endpoints (e.g., exacerbation rate + FEV₁).
Leverage meta-regression to identify moderators (e.g., smoking status) and conduct post hoc analyses of phase III trial data .

Q. What methodological frameworks are recommended for integrating this compound with existing PDE inhibitors in combination therapy studies?

Adopt the PICO framework to structure research questions:

  • Population : COPD patients with inadequate response to monotherapy.
  • Intervention : this compound + roflumilast.
  • Comparison : Monotherapy arms.
  • Outcome : Time to first exacerbation.
    Use response surface methodology (RSM) to model synergistic effects and identify optimal dose ratios. Validate via in vitro checkerboard assays and fractional inhibitory concentration (FIC) indices .

Q. How should researchers design studies to address this compound’s potential off-target effects on adenosine receptors?

Employ biased signaling assays (e.g., TRUPATH) to quantify G-protein vs. β-arrestin recruitment. Key steps:

Receptor profiling : Screen A₁, A₂A, A₂B, and A₃ receptors using radioligand binding (³H-CCPA for A₁).

Functional selectivity : Measure cAMP accumulation (A₂A) vs. ERK phosphorylation (A₃).

Structural analysis : Perform cryo-EM to map this compound’s interaction with receptor allosteric sites.
Report findings using ARRIVE 2.0 guidelines for preclinical transparency .

Data Reporting and Reproducibility

Q. What statistical approaches mitigate confounding in observational studies of this compound’s long-term safety?

  • Propensity score matching : Balance covariates (e.g., age, comorbidities) between treatment groups.
  • Time-varying Cox models : Adjust for adherence and concomitant medications.
  • Sensitivity analyses : Assess unmeasured confounding via E-values.
    Share raw datasets and analysis code in repositories like Zenodo to enable replication .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

Develop physiologically based pharmacokinetic (PBPK) models to simulate tissue-specific exposure. Parameters to prioritize:

  • Plasma protein binding : Measure via equilibrium dialysis.
  • Tissue-to-plasma ratios : Quantify using quantitative whole-body autoradiography (QWBA).
    Cross-validate with microdialysis in target organs (e.g., lung parenchyma) .

Tables for Reference

Q. Table 1. Key Regulatory and Chemical Identifiers for this compound

Identifier Value Source
FDA Unique Ingredient IDM69H5TDQ1K
EMA XEVMPD CodeSUB09717MIG
WHO INN ListingList 28, Volume 2 (1988)
Harmonized Tariff Code (HTS)29395900

Q. Table 2. Common Pitfalls in this compound Research and Mitigation Strategies

Pitfall Mitigation
Underpowered preclinical studiesUse G*Power for sample size calculation.
Uncontrolled confounders in trialsApply stratified randomization.
Overreliance on surrogate endpointsInclude patient-reported outcomes (PROs).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perbufylline
Reactant of Route 2
Reactant of Route 2
Perbufylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.